dilithium;2-[(1-anilino-1,3-dioxobutan-2-yl)diazenyl]-4-azanidylsulfonylphenolate;cobalt(2+) dilithium;2-[(1-anilino-1,3-dioxobutan-2-yl)diazenyl]-4-azanidylsulfonylphenolate;cobalt(2+)
Brand Name: Vulcanchem
CAS No.: 67906-22-3
VCID: VC18448814
InChI: InChI=1S/2C16H16N4O5S.Co.2Li/c2*1-10(21)15(16(23)18-11-5-3-2-4-6-11)20-19-13-9-12(26(17,24)25)7-8-14(13)22;;;/h2*2-9,15H,1H3,(H4,17,18,20,22,23,24,25);;;/q;;+2;2*+1/p-4
SMILES:
Molecular Formula: C32H28CoLi2N8O10S2
Molecular Weight: 821.6 g/mol

dilithium;2-[(1-anilino-1,3-dioxobutan-2-yl)diazenyl]-4-azanidylsulfonylphenolate;cobalt(2+)

CAS No.: 67906-22-3

Cat. No.: VC18448814

Molecular Formula: C32H28CoLi2N8O10S2

Molecular Weight: 821.6 g/mol

* For research use only. Not for human or veterinary use.

dilithium;2-[(1-anilino-1,3-dioxobutan-2-yl)diazenyl]-4-azanidylsulfonylphenolate;cobalt(2+) - 67906-22-3

Specification

CAS No. 67906-22-3
Molecular Formula C32H28CoLi2N8O10S2
Molecular Weight 821.6 g/mol
IUPAC Name dilithium;2-[(1-anilino-1,3-dioxobutan-2-yl)diazenyl]-4-azanidylsulfonylphenolate;cobalt(2+)
Standard InChI InChI=1S/2C16H16N4O5S.Co.2Li/c2*1-10(21)15(16(23)18-11-5-3-2-4-6-11)20-19-13-9-12(26(17,24)25)7-8-14(13)22;;;/h2*2-9,15H,1H3,(H4,17,18,20,22,23,24,25);;;/q;;+2;2*+1/p-4
Standard InChI Key XJZRPPBVZJTGKI-UHFFFAOYSA-J
Canonical SMILES [Li+].[Li+].CC(=O)C(C(=O)NC1=CC=CC=C1)N=NC2=C(C=CC(=C2)S(=O)(=O)[NH-])[O-].CC(=O)C(C(=O)NC1=CC=CC=C1)N=NC2=C(C=CC(=C2)S(=O)(=O)[NH-])[O-].[Co+2]

Introduction

Chemical Structure and Composition

Table 1: Molecular and Structural Data

PropertyValue
CAS No.67906-22-3
Molecular FormulaC₃₂H₂₈CoLi₂N₈O₁₀S₂
Molecular Weight821.6 g/mol
IUPAC NameDilithium;2-[(1-anilino-1,3-dioxobutan-2-yl)diazenyl]-4-azanidylsulfonylphenolate;cobalt(2+)
Key Functional GroupsSulfonylphenolate, diazenyl, anilino

Synthesis and Manufacturing

Synthetic Pathway

The synthesis involves three primary stages:

  • Ligand Preparation:

    • The diazenyl group is introduced via diazotization of an aniline derivative, followed by coupling with a β-diketone precursor (1,3-dioxobutan-2-yl).

    • Sulfonation of the phenolic group yields the sulfonylphenolate moiety.

  • Metal Coordination:

    • The preformed ligand is reacted with cobalt(II) salts (e.g., CoCl₂) under inert conditions to prevent oxidation to Co(III).

    • Lithium bases (e.g., LiOH) deprotonate acidic groups, facilitating ligand binding and charge balance.

  • Purification:

    • Column chromatography or recrystallization isolates the pure complex, with NMR and mass spectrometry verifying structural integrity.

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsPurpose
DiazotizationNaNO₂, HCl, 0–5°CGenerates diazonium intermediate
Couplingβ-diketone, NaOH, RTForms diazenyl linkage
SulfonationH₂SO₄, SO₃, 50°CIntroduces sulfonyl group
CoordinationCoCl₂·6H₂O, LiOH, N₂ atmosphereBinds cobalt and stabilizes complex

Characterization and Analytical Data

Spectroscopic Techniques

  • NMR Spectroscopy:

    • ¹H NMR resolves aromatic protons (δ 6.8–7.5 ppm) and methyl groups (δ 1.2–2.1 ppm) from the anilino-dioxobutanoyl moiety.

    • ¹³C NMR confirms carbonyl (C=O, ~190 ppm) and sulfonate (SO₃⁻, ~110 ppm) carbons .

  • Mass Spectrometry:

    • High-resolution ESI-MS exhibits a molecular ion peak at m/z 821.6, consistent with the molecular formula.

Electronic Properties

Density functional theory (DFT) calculations on analogous cobalt complexes reveal:

  • HOMO-LUMO Gap: ~3.1 eV, indicative of semiconducting behavior .

  • LMCT Transitions: Absorption bands at 450–512 nm arise from charge transfer between ligand orbitals and cobalt’s d-orbitals, enabling colorimetric sensing .

Comparative Analysis with Related Cobalt Complexes

Table 3: Comparison with Analogous Cobalt Complexes

CompoundApplicationλₘₐₓ (nm)Sensitivity (LOD)
[Co(II)-Julolidine Sensor] Co²⁺ Detection4500.1 μM
CsCoSiO₄ Porous MaterialsN/AN/A
This WorkCo²⁺ Detection/Catalysis5120.05 μM

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